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O-(3-Fluorophenyl)-L-homoserine -

O-(3-Fluorophenyl)-L-homoserine

Catalog Number: EVT-8310859
CAS Number:
Molecular Formula: C10H12FNO3
Molecular Weight: 213.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of O-(3-Fluorophenyl)-L-homoserine can be approached through various synthetic methodologies. One prominent method involves the use of fluorinated aromatic compounds as starting materials, which undergo nucleophilic substitution reactions to introduce the fluorine atom into the phenyl ring.

Technical Details

  1. Starting Materials: The synthesis typically begins with L-homoserine or its protected derivatives.
  2. Fluorination Reaction: A key step often involves using reagents like Selectfluor or other electrophilic fluorination agents to introduce the fluorine atom at the ortho or para position on the phenyl ring.
  3. Purification: The final product is usually purified through techniques such as chromatography to achieve high purity and yield .
Molecular Structure Analysis

O-(3-Fluorophenyl)-L-homoserine has a distinct molecular structure characterized by:

  • Molecular Formula: C₉H₁₀FNO₃S
  • Molecular Weight: Approximately 215.24 g/mol
  • Structural Features: The molecule consists of a homoserine backbone with an attached 3-fluorophenyl group at the hydroxyl position.

Data

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of similar compounds.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
Chemical Reactions Analysis

O-(3-Fluorophenyl)-L-homoserine can participate in various chemical reactions, primarily due to its amino acid functionality and the presence of the fluorinated aromatic group.

Reactions

  1. Enzymatic Reactions: It can act as a substrate or inhibitor in enzymatic pathways involving L-methionine or related compounds.
  2. Nucleophilic Substitution: The presence of the hydroxyl group facilitates nucleophilic substitution reactions, allowing for further derivatization.
  3. Decarboxylation: Under certain conditions, O-(3-Fluorophenyl)-L-homoserine may undergo decarboxylation, leading to new products that could be biologically active .
Mechanism of Action

The mechanism of action for O-(3-Fluorophenyl)-L-homoserine primarily revolves around its ability to inhibit specific enzymes involved in amino acid metabolism.

Process

  1. Inhibition Mechanism: The compound mimics natural substrates, binding to active sites on enzymes such as adenosyltransferases, thereby preventing substrate turnover.
  2. Structural Analogy: The fluorinated aromatic group enhances binding affinity due to electronic effects, making it a potent inhibitor compared to non-fluorinated analogs.
  3. Data on Inhibition Potency: Studies have shown that modifications on the phenyl ring significantly affect inhibitory potency, correlating with Hammett σ values .
Physical and Chemical Properties Analysis

O-(3-Fluorophenyl)-L-homoserine exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol, reflecting its amino acid nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to its electrophilic sites, allowing for further chemical modifications .
Applications

O-(3-Fluorophenyl)-L-homoserine has significant applications in scientific research:

  1. Pharmaceutical Development: Its potential as an enzyme inhibitor makes it valuable in drug design, particularly for targeting metabolic pathways involving L-methionine.
  2. Biochemical Studies: Used in studies investigating amino acid metabolism and enzyme kinetics.
  3. Synthetic Biology: Serves as a building block in synthesizing more complex molecules through metabolic engineering approaches .

This compound exemplifies how modifications in amino acids can lead to novel functionalities and potential therapeutic applications, highlighting the importance of chemical synthesis and structural analysis in modern biochemistry.

Biosynthesis and Metabolic Engineering of L-Homoserine Derivatives

Enzymatic Pathways for L-Homoserine Production in Microbial Systems

L-Homoserine biosynthesis in microorganisms follows a conserved pathway originating from the aspartate family of amino acids. In Escherichia coli, the pathway initiates with the phosphorylation of L-aspartate to L-aspartyl-4-phosphate catalyzed by aspartokinase (encoded by thrA, metL, or lysC). This intermediate is subsequently reduced to L-aspartate-4-semialdehyde by aspartate semialdehyde dehydrogenase (asd). The final step involves NADPH-dependent reduction to L-homoserine by homoserine dehydrogenase (thrA or metL), which represents the branch point for threonine and methionine biosynthesis [1] [10]. Corynebacterium glutamicum utilizes a similar pathway but exhibits distinct regulatory mechanisms, particularly in precursor supply and cofactor specificity [2].

The maximum theoretical yield of L-homoserine from glucose in E. coli is approximately 0.54 g/g, constrained by ATP and redox cofactor demands. Key engineering interventions include:

  • Overexpression of pathway enzymes: Amplifying thrA (homoserine dehydrogenase) in E. coli W3110 increased L-homoserine titer by 85% compared to the wild-type strain [9].
  • Competitive pathway knockout: Deletion of thrB (homoserine kinase) and metA (homoserine O-succinyltransferase) prevents metabolic diversion to threonine and methionine, respectively. This strategy elevated homoserine accumulation to 3.21 g/L in minimal medium [9].
  • Transport engineering: Chromosomal overexpression of the rhtA transporter using the trc promoter enhanced homoserine efflux, increasing titers by 30.9% and alleviating feedback inhibition [1] [9].

Table 1: Microbial Platforms for L-Homoserine Production

Host OrganismKey ModificationsTiter (g/L)Yield (g/g glucose)Reference
Escherichia coli W3110thrA overexpression, ΔthrB, ΔmetA3.210.12 [9]
Escherichia coli MG1655rhtA overexpression, ΔtdcC35–1100.35–0.64 [1]
Corynebacterium glutamicum ATCC 13032lysCᵀ³¹¹ᴵ, hom, brnFE overexpression45.00.20 [2]

Engineering Redox Balance for Enhanced L-Homoserine Biosynthesis

NADPH supply is a critical determinant in homoserine biosynthesis, as homoserine dehydrogenase (thrA) requires this cofactor for the reduction of aspartate semialdehyde. In E. coli, 68% of the NADPH pool is generated via the oxidative pentose phosphate pathway (PPP), while the remainder originates from isocitrate dehydrogenase (icd) in the tricarboxylic acid cycle [9]. Strategies to augment NADPH availability include:

  • Glyoxylate shunt activation: Deletion of the iclR repressor upregulates aceBAK operon expression, redirecting isocitrate toward glyoxylate and malate. This increases NADPH yield from isocitrate dehydrogenase by 17% and provides oxaloacetate for aspartate synthesis [9].
  • Glucose-6-phosphate dehydrogenase engineering: Overexpression of zwf (glucose-6-phosphate dehydrogenase) enhances carbon flux into the oxidative PPP, boosting NADPH generation. Coupled with pntAB transhydrogenase expression, this increased homoserine titers by 22% in minimal medium [1].
  • Cofactor-specific enzyme substitution: Replacing endogenous homoserine dehydrogenase with the NADH-dependent Corynebacterium glutamicum enzyme (hom) reduced NADPH demand. When combined with NAD⁺ kinase overexpression, this strategy improved yield by 15% [2].

L-Homoserine accumulation inhibits NADP⁺-dependent glutamate dehydrogenase (gdhA), disrupting nitrogen assimilation. Adaptive laboratory evolution resolved this by selecting mutations in the thrL attenuator peptide, which enhanced thrABC operon expression and accelerated homoserine-to-threonine conversion, mitigating toxicity [6].

Acetyl-CoA Flux Optimization in O-Substituted Homoserine Derivatives

O-substituted derivatives like O-acetyl-L-homoserine (OAH) require acetyl-CoA as a key precursor for acylation. Acetyl-CoA availability is constrained by competing demands in central metabolism and suboptimal biosynthetic fluxes. In Corynebacterium glutamicum, three primary routes supply acetyl-CoA:

  • Direct phosphorylation: Pyruvate dehydrogenase complex converts pyruvate to acetyl-CoA (loss of one carbon as CO₂) [2].
  • Acetate assimilation: Acetate is activated to acetyl-CoA via acetate kinase (ackA) and phosphotransacetylase (pta) or acyl-CoA synthetase (acs) [2].
  • Fatty acid β-oxidation: Generates acetyl-CoA but is energetically costly [2].

Table 2: Acetyl-CoA Supply Optimization for OAH Production

StrategyHost StrainAcetyl-CoA PrecursorOAH Titer (g/L)Improvement
Endogenous ackA-pta overexpressionC. glutamicum Cg-HserAcetate0.98Baseline
acs overexpression + acetate feedingC. glutamicum Cg-HserAcetate3.202.3-fold
pdh overexpressionC. glutamicum Cg-HserGlucose2.102.1-fold
Pantothenate supplementationC. glutamicum Cg-HserPantothenate2.801.9-fold

Acetate supplementation (5 g/L) coupled with acs overexpression increased OAH titers 2.3-fold in C. glutamicum by bypassing carbon loss in the pyruvate dehydrogenase reaction [2]. Metabolomics revealed that citrate synthase (gltA) competes for acetyl-CoA, prompting CRISPRi-mediated repression that further elevated OAH production by 62.5% in bioreactor cultivations [2] [9].

Role of Homoserine Acetyltransferases in Derivative Formation

Homoserine acetyltransferases (e.g., MetX) catalyze the transfer of acetyl groups from acetyl-CoA to L-homoserine, forming O-acetyl-L-homoserine (OAH). This reaction is critical for producing non-natural derivatives, as OAH serves as an activated intermediate for nucleophilic substitution. MetX from Leptospira meyeri exhibits broad substrate specificity, accepting aromatic CoA-thioesters like p-coumaroyl-CoA and cinnamoyl-CoA [7]. Key enzymatic features include:

  • Catalytic efficiency: L. meyeri MetX demonstrated a 72% conversion rate for caffeoyl-CoA versus 47% for p-coumaroyl-CoA under identical conditions [7].
  • Promoter optimization: Expression of hom (homoserine dehydrogenase) and metX under the sod promoter in C. glutamicum increased OAH titers by 62.5%, indicating cofactor channeling between dehydrogenase and acetyltransferase [2].
  • Thermostability engineering: C. glutamicum MetX variants (T47A, H78Y) improved thermostability by 8°C, maintaining 80% activity after 12 hours at 37°C [2].

In E. coli, heterologous expression of codon-optimized rpaI (a LuxI-type synthase) enabled the synthesis of phenylacetyl-homoserine lactones from phenolic acids. Substrate flexibility was confirmed with cinnamoyl-CoA (34% conversion), p-coumaroyl-CoA (47%), caffeoyl-CoA (72%), and feruloyl-CoA (46%) [7]. This promiscuity provides a foundation for fluorinated analog biosynthesis.

Metabolic Channeling Strategies for Fluorinated Homoserine Analog Biosynthesis

The biosynthesis of O-(3-fluorophenyl)-L-homoserine requires coordinated supply of fluorinated phenyl groups and activated homoserine. Metabolic channeling via enzyme fusion or spatial co-localization minimizes intermediate diffusion and side reactions. Key approaches include:

  • Enzyme fusion constructs: Fusion of aspartate transaminase (aspC) and pyruvate decarboxylase (pdc) in E. coli improved carbon flux toward 4-hydroxy-2-ketobutyrate, increasing 1,3-PDO (a homoserine-derived product) titers by 28% [4]. The I472A mutation in pdc further enhanced decarboxylation efficiency by 31% [4].
  • Substrate sequestration: Expression of 4-coumarate-CoA ligase (4CL2nt) and rpaI synthase on a single plasmid in E. coli DN2 increased p-coumaroyl-homoserine lactone production to 142.5 mg/L via co-localized synthesis of the CoA-thioester intermediate [7].
  • Fluorophenyl-CoA synthesis: Incorporation of fluorobenzoyl-CoA synthetase from Rhodopseudomonas palustris (acting on 3-fluorobenzoate) with metX acetyltransferase is predicted to form 3-fluorophenyl-acetylhomoserine lactone. Computational docking indicates steric compatibility for 3-fluorophenyl-CoA in the L. meyeri MetX active site [7].

Figure: Proposed Biosynthetic Route for O-(3-Fluorophenyl)-L-HomoserineGlucose → Phosphoenolpyruvate → Chorismate → 3-Fluorobenzoate (via heterologous pathways)↓3-Fluorobenzoyl-CoA (fluorobenzoyl-CoA synthetase)↓O-(3-fluorophenyl)-L-homoserine (MetX variant + homoserine)

Future directions require dynamic pathway regulation to balance fluorinated precursor synthesis with homoserine availability. CRISPRi-mediated repression of pheA (chorismate mutase) could redirect chorismate toward 3-fluorobenzoate while avoiding phenylalanine overproduction [9].

Properties

Product Name

O-(3-Fluorophenyl)-L-homoserine

IUPAC Name

(2S)-2-amino-4-(3-fluorophenoxy)butanoic acid

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

InChI

InChI=1S/C10H12FNO3/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m0/s1

InChI Key

NQROOORONRCEME-VIFPVBQESA-N

SMILES

C1=CC(=CC(=C1)F)OCCC(C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCC(C(=O)O)N

Isomeric SMILES

C1=CC(=CC(=C1)F)OCC[C@@H](C(=O)O)N

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